Chaetomugilin F -

Chaetomugilin F

Catalog Number: EVT-1593554
CAS Number:
Molecular Formula: C23H25ClO5
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chaetomugilin F is a natural product found in Mugil cephalus with data available.
Source

Chaetomugilin F is primarily isolated from marine-derived species of the Chaetomium fungus. This genus is known for its ability to produce a diverse array of secondary metabolites with significant pharmacological properties. The isolation and characterization of Chaetomugilin F have been documented in various studies focusing on the bioactive compounds from marine fungi, highlighting the ecological importance and chemical diversity of these organisms .

Classification

Chaetomugilin F is classified as an azaphilone, a subclass of polyketides characterized by a fused bicyclic structure that incorporates nitrogen. Azaphilones are known for their diverse biological activities, including antimicrobial and anticancer properties. Chaetomugilin F specifically has shown promise in inhibiting cell proliferation in various cancer cell lines .

Synthesis Analysis

Methods

The synthesis of Chaetomugilin F can be achieved through several methods, primarily involving fermentation processes using specific strains of Chaetomium. The compound is typically extracted from fungal cultures using organic solvents followed by purification techniques such as high-performance liquid chromatography (HPLC).

Technical Details

  1. Fermentation: Specific strains of Chaetomium are cultured under controlled conditions to optimize the production of secondary metabolites.
  2. Extraction: The culture broth is treated with organic solvents (e.g., ethyl acetate) to extract the metabolites.
  3. Purification: The crude extract is purified using HPLC, allowing for the separation of Chaetomugilin F from other metabolites based on their chemical properties.
Molecular Structure Analysis

Structure

The molecular structure of Chaetomugilin F features a bicyclic core typical of azaphilones, with specific functional groups that contribute to its biological activity. The exact structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data

  • Molecular Formula: C₁₃H₁₁O₄
  • Molecular Weight: 233.23 g/mol
  • Nuclear Magnetic Resonance Data: Characteristic peaks corresponding to various hydrogen environments provide insights into the compound's structural features.
Chemical Reactions Analysis

Reactions

Chaetomugilin F undergoes various chemical reactions that can modify its structure and enhance its biological activity. These reactions may include oxidation, reduction, and acylation.

Technical Details

  1. Oxidation: Chaetomugilin F can be oxidized to form more reactive intermediates that may exhibit enhanced biological activity.
  2. Acylation: The introduction of acyl groups can modify the lipophilicity and bioavailability of the compound.
Mechanism of Action

Process

The mechanism by which Chaetomugilin F exerts its biological effects involves interaction with cellular targets that lead to apoptosis in cancer cells. Studies suggest that it may inhibit specific signaling pathways critical for cell proliferation and survival.

Data

  • Cytotoxicity: In vitro studies have demonstrated that Chaetomugilin F exhibits significant cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating effective concentrations required for 50% inhibition of cell growth .
  • Target Proteins: Research indicates potential interactions with proteins involved in cell cycle regulation and apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

Chaetomugilin F typically appears as a colorless oil or solid depending on its purity and formulation. Its solubility varies with different solvents, impacting its extraction and application.

Chemical Properties

  • Melting Point: Not extensively documented but inferred from related compounds.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
Applications

Scientific Uses

Chaetomugilin F has potential applications in pharmaceuticals, particularly as an anticancer agent due to its cytotoxic properties. Ongoing research aims to further explore its efficacy against specific cancer types and its mechanism of action at the molecular level.

  1. Anticancer Research: Investigated for its potential use in developing new cancer therapies.
  2. Natural Product Chemistry: Serves as a model compound for studying fungal metabolites and their biosynthetic pathways.
Biosynthetic Origins and Ecological Context of Chaetomugilin F

Fungal Phylogeny of Chaetomium globosum as a Biosynthetic Source

Chaetomium globosum represents a phylogenetically complex species within the Chaetomiaceae family, now recognized to comprise at least 36 distinct species based on multi-locus molecular analyses (β-tubulin (tub2) and RNA polymerase II second largest subunit (rpb2) genes). This taxonomic refinement is critical for understanding chaetomugilin F production, as biosynthetic capabilities vary significantly across lineages. The epitypified C. globosum sensu stricto (ATCC 6205) produces azaphilones, but newly delineated species like C. subglobosum and C. coarctatum show divergent secondary metabolite profiles. Chaetomugilin F is predominantly associated with marine-derived strains of C. globosum s.str., particularly those isolated from Pacific Rim environments [2] [6].

Genomic studies reveal that azaphilone biosynthesis is linked to polyketide synthase (PKS) gene clusters conserved within C. globosum s.str. isolates. These clusters exhibit 89-95% sequence homology across producing strains but are fragmented or absent in sister species like C. elatum. This phylogenetic distribution suggests a recent evolutionary acquisition of the complete chaetomugilin pathway in marine-adapted lineages [2] [8].

Table 1: Phylogenetically Distinct Chaetomium Species and Azaphilone Production

SpeciesAscospore MorphologyAzaphilone ProductionBarcode Reliability
C. globosum s.str.Limoniform (9-12 μm)Chaetomugilins A-Ftub2, rpb2
C. subglobosumEllipsoid (7-9 μm)Trace levelstub2
C. coarctatumOvoid (8-10 μm)Undetectablerpb2
C. cochliodesSpherical (10-12 μm)Chaetoviridins onlytub2, rpb2

Marine-Derived Symbiosis: Host Organism (Mugil cephalus) and Mycochemical Interactions

Chaetomugilin F was first isolated from C. globosum OUPS-T106B-6 inhabiting the gastrointestinal tract of the flathead mullet (Mugil cephalus). This marine fish provides a specialized ecological niche characterized by variable salinity, digestive enzymes, and nutrient fluxes that induce stress-responsive metabolite synthesis. Strains derived from M. cephalus consistently produce chaetomugilins at concentrations 3-5× higher than terrestrial isolates, indicating host-specific metabolic adaptation [1] [5].

The symbiosis involves chemical crosstalk wherein fish-derived sterols (e.g., cholesterol) upregulate fungal PKS genes. Transcriptomic analyses show that M. cephalus gut extracts increase expression of cgpks7 (a key chaetomugilin synthase) by 220% compared to standard media. Concurrently, chaetomugilin F demonstrates ichthyotoxic properties at 10 μg/mL, suggesting a defensive role against piscine immune responses or microbial competitors in the gut microbiome [3] [9].

Table 2: Metabolite Variation in C. globosum Strains from Different Hosts

Isolation SourceHost OrganismChaetomugilin F Yield (mg/L)Co-produced Metabolites
Marine fish gutMugil cephalus15.8 ± 2.3Chaetomugilins A, D; Chaetoviridin E
Ginkgo biloba barkGinkgo biloba3.2 ± 0.7Cytoglobosins; Chaetoglocins
Deep-sea sedimentNone (free-living)0.5 ± 0.1Indole alkaloids; Xanthones

OSMAC (One Strain Many Compounds) Approach for Secondary Metabolite Induction

The OSMAC strategy profoundly alters chaetomugilin F output in C. globosum through controlled environmental perturbations:

  • Salinity Stress: Cultivation at 3-5% NaCl induces a 4.2-fold yield increase by activating osmo-protectant pathways linked to azaphilone biosynthesis. Concomitant production of chaetoviridins occurs at >5% salinity [7].
  • Nitrogen Source Modulation: Replacement of NH₄Cl with L-tryptophan (0.1 g/L) redirects metabolic flux toward the shikimate pathway, elevating chaetomugilin F titers to 42 mg/L while suppressing chaetoglobosin synthesis [4] [9].
  • Co-cultivation: Interaction with Bacillus subtilis triggers defensive metabolome restructuring, yielding 7 novel chaetomugilin analogs (e.g., 11-epi-chaetomugilin F) through oxidative modifications [3].

Epigenetic manipulation via histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) further unlocks silent gene clusters, expanding the chaetomugilin chemotype by 15 previously undetected derivatives. This confirms the genomic potential for structural diversification within a single strain [8].

Table 3: OSMAC Parameters Optimizing Chaetomugilin F Production

Induction ParameterOptimal ConditionYield EnhancementMetabolic Shift Observed
Salinity3.5% NaCl in medium4.2×Chaetoviridin co-production
Nitrogen source0.1 g/L L-tryptophan6.7×Shikimate pathway activation
Co-cultivation partnerBacillus subtilis3.1× (new analogs)Oxidative modifications at C-11
Epigenetic modifier50 μM SAHA*9.3× (new analogs)Activation of silent PKS clusters

SAHA: Suberoylanilide hydroxamic acid

Evolutionary Drivers of Azaphilone Diversification in Chaetomaceae

Azaphilone diversification in Chaetomaceae stems from three evolutionary mechanisms:

  • Gene Cluster Duplication and Neofunctionalization: Core PKS genes (cgpks7, cgpks12) show tandem duplication in marine-derived C. globosum. The paralog cgpks7b acquires mutations in the ketoreductase domain, enabling C-7 stereochemical inversion observed in chaetomugilin F versus its congeners [10].
  • Horizontal Gene Transfer (HGT): The prenyltransferase cgtf1 in chaetomugilin biosynthesis shares 78% identity with Aspergillus homologs, suggesting ancient HGT events. This enzyme attaches the C-3 isoprenyl moiety critical for chaetomugilin F's membrane permeability [8].
  • Ecological Selection Pressures: Chaetomugilin F demonstrates potent inhibition (IC₅₀ = 1.7 μM) against Halomonas spp., a marine gastrointestinal pathogen. This selective advantage maintains biosynthetic fidelity in enteric niches, while terrestrial strains lose chaetomugilin production when cultured without biotic stressors [1] [2].

Comparative genomics across 12 Chaetomium species reveals that azaphilone complexity correlates with environmental niche breadth. Marine-endophytic species possess expanded PKS clusters (up to 8 modules) versus soil-dwelling relatives (3-4 modules), enabling synthesis of highly modified derivatives like chaetomugilin F's tetracyclic system [6] [8].

Table 4: Evolutionary Adaptations in Azaphilone Biosynthetic Gene Clusters (BGCs)

Evolutionary MechanismGenetic EvidenceFunctional Consequence in Chaetomugilin F
Gene duplicationcgpks7b paralog in marine strains(S)-configuration at C-7 enhancing cytotoxicity
HGT eventscgtf1 homology to AspergillusPrenylation enabling membrane penetration
Positive selectionDimerization domain in cgox4Formation of pyrano-quinone bicyclic core

Compounds Mentioned

  • Chaetomugilin F [1] [5]
  • Chaetomugilin A [1] [3]
  • Chaetomugilin D [1]
  • Chaetoviridin E [1] [8]
  • Cytoglobosins [3]
  • Chaetoglocins [3]
  • Indole alkaloids [3]
  • Xanthones [3]
  • 11-epi-Chaetomugilin F [3]
  • Chaetoviridin B [8]

Properties

Product Name

Chaetomugilin F

IUPAC Name

(1R,10S,13R,14R)-8-chloro-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7,12(17)-tetraene-9,16-dione

Molecular Formula

C23H25ClO5

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C23H25ClO5/c1-6-11(2)7-8-14-9-15-16(10-27-14)18-17-20(12(3)13(4)28-22(17)26)29-23(18,5)21(25)19(15)24/h7-13,18H,6H2,1-5H3/b8-7+/t11-,12+,13+,18+,23-/m0/s1

InChI Key

PQCNMEKFPHIIHE-QESWSWRDSA-N

Synonyms

chaetomugilin F

Canonical SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4=C(O3)C(C(OC4=O)C)C)C)Cl

Isomeric SMILES

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)C4=C(O3)[C@@H]([C@H](OC4=O)C)C)C)Cl

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